molecular formula C17H28NO10P B12744433 Methyldopa pivaloyloxyethyl ester phosphate CAS No. 111726-69-3

Methyldopa pivaloyloxyethyl ester phosphate

Cat. No.: B12744433
CAS No.: 111726-69-3
M. Wt: 437.4 g/mol
InChI Key: LIMIEGUUDLBKHY-CBAQISRPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyldopa pivaloyloxyethyl ester phosphate is a prodrug of methyldopa, a well-known antihypertensive agent. This compound is designed to improve the bioavailability and pharmacokinetic properties of methyldopa by enhancing its absorption and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyldopa pivaloyloxyethyl ester phosphate involves the esterification of methyldopa with pivaloyloxyethyl groups. This process typically requires the use of pivaloyl chloride and an appropriate base, such as triethylamine, under controlled conditions . The esterification reaction is followed by the phosphorylation of the ester using phosphoric acid or a suitable phosphorylating agent .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Comparison with Similar Compounds

Properties

CAS No.

111726-69-3

Molecular Formula

C17H28NO10P

Molecular Weight

437.4 g/mol

IUPAC Name

1-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]oxyethyl 2,2-dimethylpropanoate;phosphoric acid

InChI

InChI=1S/C17H25NO6.H3O4P/c1-10(23-14(21)16(2,3)4)24-15(22)17(5,18)9-11-6-7-12(19)13(20)8-11;1-5(2,3)4/h6-8,10,19-20H,9,18H2,1-5H3;(H3,1,2,3,4)/t10?,17-;/m0./s1

InChI Key

LIMIEGUUDLBKHY-CBAQISRPSA-N

Isomeric SMILES

CC(OC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N)OC(=O)C(C)(C)C.OP(=O)(O)O

Canonical SMILES

CC(OC(=O)C(C)(C)C)OC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.